molecular formula C23H20N2O4S B057703 Darglitazone CAS No. 141200-24-0

Darglitazone

Cat. No.: B057703
CAS No.: 141200-24-0
M. Wt: 420.5 g/mol
InChI Key: QQKNSPHAFATFNQ-UHFFFAOYSA-N
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Description

Darglitazone is an agent belonging to the glitazone class of antidiabetic agents with antihyperglycemic and anti-inflammatory activities. This compound may be able to abrogate acute cerebral inflammatory responses via its suppression of proinflammatory gene expression.

Mechanism of Action

Target of Action

Darglitazone is a member of the thiazolidinedione class of drugs and primarily targets the peroxisome proliferator-activated receptor-γ (PPAR-γ) . PPAR-γ is an orphan member of the nuclear receptor superfamily of transcription factors .

Mode of Action

As an agonist of PPAR-γ, this compound binds to this receptor, activating it . This activation leads to a variety of insulin-sensitizing effects, such as improving glycemic and lipidemic control .

Biochemical Pathways

The activation of PPAR-γ by this compound influences several biochemical pathways. It enhances insulin-mediated suppression of systemic free fatty acid mobilization while increasing the capacity to mobilize free fatty acids during fasting . It also increases free fatty acid trafficking into adipose tissue by increasing the ability of adipose tissue to take up and store free fatty acids .

Pharmacokinetics

It is known that this compound is more orally potent in restoring euglycemia compared to other thiazolidinediones .

Result of Action

this compound’s action results in a variety of molecular and cellular effects. It has been shown to restore euglycemia and normalize elevated corticosterone, triglycerides, and very-low-density lipoprotein levels . In addition, this compound treatment has been associated with a reduction in infarct size in certain models .

Action Environment

The efficacy and stability of this compound’s action can be influenced by various environmental factors. For instance, in a study involving obese subjects, this compound was administered once a day for 14 days, resulting in significant metabolic effects . This suggests that the patient’s metabolic state and the timing of drug administration can impact the effectiveness of this compound.

Biochemical Analysis

Biochemical Properties

Darglitazone interacts with PPAR-γ, a nuclear receptor that plays a crucial role in the regulation of genes involved in glucose and lipid metabolism . The interaction between this compound and PPAR-γ leads to the activation of the receptor, which in turn regulates the transcription of genes involved in insulin sensitivity .

Cellular Effects

This compound exerts its effects on various types of cells, primarily by influencing cell function through its impact on cell signaling pathways and gene expression. It improves glycemic control by enhancing the sensitivity of cells to insulin . This is achieved by modulating the activity of PPAR-γ, which influences the expression of genes involved in glucose and lipid metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to PPAR-γ, leading to the activation of this nuclear receptor . This activation influences the transcription of genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity .

Temporal Effects in Laboratory Settings

It is known that this compound has a potent effect on improving insulin sensitivity, which is a long-term effect observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that this compound has a potent effect on improving insulin sensitivity, which is observed even at low doses .

Metabolic Pathways

This compound is involved in the metabolic pathway of glucose and lipid metabolism, primarily through its interaction with PPAR-γ . This interaction leads to the activation of PPAR-γ, which in turn regulates the transcription of genes involved in these metabolic pathways .

Transport and Distribution

It is known that this compound exerts its effects primarily through its interaction with PPAR-γ, which is a nuclear receptor .

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus, where it interacts with PPAR-γ to exert its effects . This interaction leads to the activation of PPAR-γ, which in turn regulates the transcription of genes involved in glucose and lipid metabolism .

Properties

IUPAC Name

5-[[4-[3-(5-methyl-2-phenyl-1,3-oxazol-4-yl)propanoyl]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c1-14-18(24-22(29-14)17-5-3-2-4-6-17)11-12-19(26)16-9-7-15(8-10-16)13-20-21(27)25-23(28)30-20/h2-10,20H,11-13H2,1H3,(H,25,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKNSPHAFATFNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCC(=O)C3=CC=C(C=C3)CC4C(=O)NC(=O)S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057644
Record name Darglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141200-24-0
Record name Darglitazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141200-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Darglitazone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141200240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Darglitazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14034
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Darglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DARGLITAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AVP9C03Z3K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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